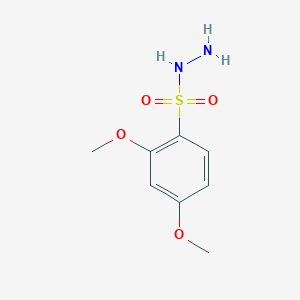

2,4-Dimethoxybenzenesulfonohydrazide

Description

BenchChem offers high-quality 2,4-Dimethoxybenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxybenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-3-4-8(7(5-6)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQRHKUIYAQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Arylsulfonohydrazide Scaffolds in Modern Organic Synthesis

The arylsulfonohydrazide functional group is a versatile and valuable tool in the arsenal (B13267) of synthetic organic chemists. These compounds, characterized by a sulfonyl group attached to both an aromatic ring and a hydrazide moiety, are recognized for their stability and diverse reactivity. They serve as important building blocks and reagents in a multitude of chemical transformations.

Arylsulfonohydrazides are frequently employed as precursors for the in situ generation of sulfonyl radicals and other reactive intermediates. This reactivity has been harnessed in a variety of synthetic methodologies, including cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. Their ability to participate in the formation of carbon-carbon and carbon-heteroatom bonds makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Furthermore, the arylsulfonohydrazide scaffold is a key component in the design and synthesis of novel heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in a vast array of biologically active molecules and natural products. The controlled decomposition of arylsulfonohydrazides can initiate cyclization reactions, providing efficient pathways to diverse heterocyclic systems.

An Overview of Research Areas Pertaining to 2,4 Dimethoxybenzenesulfonohydrazide

While specific research focusing exclusively on 2,4-Dimethoxybenzenesulfonohydrazide is not extensively documented in publicly available literature, its utility can be inferred from the broader applications of substituted benzenesulfonohydrazides. The presence of two methoxy (B1213986) groups on the benzene (B151609) ring of 2,4-Dimethoxybenzenesulfonohydrazide influences its electronic properties, potentially enhancing its reactivity or modifying the properties of the resulting products.

Research involving arylsulfonohydrazides, and by extension 2,4-Dimethoxybenzenesulfonohydrazide, can be broadly categorized into several key areas:

Synthesis of Heterocyclic Compounds: Arylsulfonohydrazides are valuable reagents in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, they can be used in reactions leading to the formation of indoles, pyridazines, and thiadiazoles, which are important structural motifs in many pharmaceutical agents.

Cross-Coupling Reactions: As precursors to sulfonyl radicals, these compounds are utilized in transition-metal-catalyzed and metal-free cross-coupling reactions to form C-S and C-C bonds. The 2,4-dimethoxy substitution pattern may influence the regioselectivity and efficiency of these transformations.

Medicinal Chemistry: The sulfonamide and hydrazide moieties are both recognized pharmacophores, meaning they are structural features responsible for a drug's biological activity. Consequently, arylsulfonohydrazides and their derivatives are explored as potential therapeutic agents. For example, some sulfonylhydrazone derivatives have been investigated for their anti-breast cancer properties. mdpi.com The 2,4-dimethoxy substitution could be a key feature in the design of new drug candidates, potentially improving their binding affinity to biological targets or their pharmacokinetic properties.

Historical and Contemporary Context of 2,4 Dimethoxybenzenesulfonohydrazide Investigations

Established Synthetic Pathways to 2,4-Dimethoxybenzenesulfonohydrazide

The most common and well-established method for the synthesis of 2,4-dimethoxybenzenesulfonohydrazide involves a two-step process: the sulfonation of 1,3-dimethoxybenzene to form the corresponding sulfonyl chloride, followed by hydrazinolysis.

Synthesis via Sulfonation and Hydrazinolysis Routes

The synthesis commences with the electrophilic sulfonation of 1,3-dimethoxybenzene. Due to the presence of two activating methoxy (B1213986) groups at the 1 and 3 positions, the benzene ring is highly susceptible to electrophilic attack. The reaction is typically carried out using chlorosulfonic acid, which acts as both the sulfonating agent and the source of the chloride for the formation of the sulfonyl chloride. The methoxy groups direct the incoming electrophile to the ortho and para positions. Steric hindrance from the methoxy group at the 2-position can influence the regioselectivity, but the 4-position is highly activated, leading to the desired 2,4-dimethoxybenzenesulfonyl chloride as the major product.

Scheme 1: Synthesis of 2,4-Dimethoxybenzenesulfonohydrazide

Note: This is a representative scheme. The actual image would depict the chemical structures and reaction arrows.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2,4-dimethoxybenzenesulfonohydrazide is highly dependent on the careful control of reaction conditions in both the sulfonation and hydrazinolysis steps.

For the sulfonation reaction , key parameters to optimize include:

Temperature: The reaction with chlorosulfonic acid is highly exothermic. Maintaining a low temperature, typically between 0 and 10 °C, is crucial to prevent side reactions and the formation of undesired isomers or polymeric materials.

Stoichiometry: The molar ratio of 1,3-dimethoxybenzene to chlorosulfonic acid is a critical factor. An excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material.

Reaction Time: The reaction is typically rapid, but stirring for a sufficient period at a controlled temperature ensures the reaction goes to completion.

For the hydrazinolysis step , optimization involves:

Temperature: The reaction of the sulfonyl chloride with hydrazine hydrate (B1144303) is also exothermic. The temperature is usually maintained at a low to moderate level (e.g., 0-25 °C) to control the reaction rate and minimize potential side reactions.

Solvent: A suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, is often used to facilitate the reaction and the subsequent isolation of the product.

Stoichiometry: An excess of hydrazine hydrate is typically employed to ensure the complete consumption of the sulfonyl chloride and to neutralize the hydrochloric acid formed as a byproduct.

The following interactive table provides representative data on how reaction conditions can affect the yield of the final product.

| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Dimethoxybenzenesulfonyl chloride | Hydrazine hydrate | Ethanol | 0 | 2 | 85 |

| 2 | 2,4-Dimethoxybenzenesulfonyl chloride | Hydrazine hydrate | THF | 25 | 1 | 90 |

| 3 | 2,4-Dimethoxybenzenesulfonyl chloride | Hydrazine hydrate | Dichloromethane | 25 | 3 | 75 |

Synthetic Strategies for Substituted 2,4-Dimethoxybenzenesulfonohydrazide Derivatives

The synthesis of substituted derivatives of 2,4-dimethoxybenzenesulfonohydrazide allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at the aromatic ring or the hydrazide moiety.

Functionalization of the Aromatic Ring System

Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution will be directed by the existing activating groups.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. Careful control of reaction conditions is necessary to avoid over-nitration or degradation of the starting material.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring, although the presence of the deactivating sulfonohydrazide group might necessitate the use of more reactive catalysts or conditions.

The following table outlines potential functionalization reactions on the aromatic ring.

| Reaction | Reagent | Product |

| Bromination | N-Bromosuccinimide | Bromo-2,4-dimethoxybenzenesulfonohydrazide |

| Nitration | HNO₃/H₂SO₄ | Nitro-2,4-dimethoxybenzenesulfonohydrazide |

| Acylation | Acetyl chloride/AlCl₃ | Acetyl-2,4-dimethoxybenzenesulfonohydrazide |

Modifications at the Hydrazide Moiety

The hydrazide moiety of 2,4-dimethoxybenzenesulfonohydrazide offers several avenues for modification, allowing for the synthesis of a wide range of derivatives.

N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazide group can be alkylated or acylated using appropriate alkyl halides or acylating agents. The reactivity of the two nitrogen atoms may differ, potentially allowing for selective functionalization.

Condensation with Carbonyl Compounds: The terminal amino group of the hydrazide can readily condense with aldehydes and ketones to form the corresponding hydrazones. This is a widely used method for creating diverse libraries of derivatives.

These modifications are crucial for building more complex molecular architectures and for modulating the electronic and steric properties of the parent compound.

Protecting Group Chemistry in the Synthesis of Sulfonohydrazide-Containing Systems

In multi-step syntheses involving sulfonohydrazide-containing molecules, the use of protecting groups can be essential to prevent unwanted side reactions at the reactive hydrazide or sulfonamide functionalities. A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, allowing other transformations to be carried out selectively on a different part of the molecule. mdpi.comnih.gov

The choice of a protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. For the sulfonohydrazide moiety, protection might be required for either the sulfonamide nitrogen or the terminal amino group of the hydrazine.

Common protecting groups for amines and amides that could potentially be adapted for sulfonohydrazides include:

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used to protect amino groups. researchgate.net They can be introduced under basic conditions and removed under acidic or hydrogenolytic conditions, respectively.

Acyl Groups: Acetyl or benzoyl groups can be used to protect the amino group, forming a more stable amide linkage. These can often be removed under acidic or basic hydrolysis.

The strategic use of protecting groups allows for a more controlled and efficient synthesis of complex molecules derived from 2,4-dimethoxybenzenesulfonohydrazide, expanding the scope of its applications in organic synthesis.

N-Protection Strategies (e.g., utilizing dimethoxybenzyl groups)

In the synthesis of sulfonohydrazide derivatives, the two protons on the nitrogen atoms of the hydrazide moiety can be reactive under various conditions. Protecting these nitrogen atoms is often crucial for achieving desired chemical modifications elsewhere in the molecule. The 2,4-dimethoxybenzyl (DMB) group has emerged as a particularly effective protecting group for related sulfamate (B1201201) functionalities, and its principles are directly applicable to sulfonohydrazides. rsc.orgresearchgate.net

The DMB group is advantageous due to its stability across a wide range of chemical conditions and its facile removal under specific, mild acidic conditions. rsc.org Research on analogous sulfamates has shown that N-protection with DMB groups renders the masked functional group stable against oxidizing agents, reducing agents, bases, and nucleophiles. researchgate.net This stability makes it an ideal candidate for syntheses that involve multiple, diverse reaction steps.

The introduction of two DMB groups onto a sulfonohydrazide would effectively shield the N-H protons, preventing their interference in reactions such as alkylations, acylations, or couplings at other positions of the molecule. The electron-donating nature of the two methoxy groups on the benzyl (B1604629) ring facilitates the cleavage of the nitrogen-benzyl bond under mild acidic conditions. researchgate.net Deprotection is often achieved quantitatively using trifluoroacetic acid (TFA) in dichloromethane, a process that is typically complete within a few hours at room temperature. rsc.orgresearchgate.net

Table 1: Characteristics of 2,4-Dimethoxybenzyl (DMB) as an N-Protecting Group

| Property | Description | Citation |

| Introduction | Can be introduced via reaction with 2,4-dimethoxybenzylamine. | rsc.org |

| Stability | Stable to oxidizing agents, reducing agents, bases, and nucleophiles. | researchgate.net |

| Deprotection Condition | Mild acidic conditions, typically 10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). | rsc.org |

| Deprotection Efficacy | Cleavage is often quantitative and occurs at room temperature within 2 hours. | rsc.orgresearchgate.net |

Nucleophilic Reactivity of the Hydrazide Functionality

The hydrazide functionality in 2,4-dimethoxybenzenesulfonohydrazide is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This arrangement is central to its chemical behavior, particularly its nucleophilicity. The terminal nitrogen atom (-NH2) is generally the primary site of nucleophilic attack. Kinetic studies on various hydrazines and related compounds have shown that their reactivity is influenced by factors such as substitution and the solvent environment. researchgate.netnih.gov

The nucleophilicity of the internal nitrogen atom in a hydrazide is significantly reduced due to the electron-withdrawing effect of the adjacent sulfonyl group. nih.gov Conversely, the electron-donating methoxy groups on the benzene ring in 2,4-dimethoxybenzenesulfonohydrazide increase the electron density on the sulfonyl group, which can indirectly influence the reactivity of the hydrazide moiety. In reactions with electrophiles, hydrazine derivatives often exhibit reactivity comparable to simple amines like methylamine. researchgate.netnih.gov However, the presence of the bulky and electron-withdrawing 2,4-dimethoxybenzenesulfonyl group modulates this reactivity. While hydrazines are known to exhibit the "alpha-effect"—an enhanced nucleophilicity not predicted by Brønsted basicity alone—studies have shown this effect is not universally observed and is highly dependent on the reaction system. researchgate.netnih.gov

The reactivity of the hydrazide can be summarized in the following table, which compares the relative nucleophilicity of related compounds in a generalized reaction.

| Compound | Relative Nucleophilicity | Key Influencing Factor |

| Hydrazine | Moderate-High | Two nucleophilic centers |

| Phenylhydrazine | Moderate | Electron-withdrawing phenyl group |

| 2,4-Dimethoxybenzenesulfonohydrazide | Moderate | Electron-withdrawing sulfonyl group, electron-donating methoxy groups |

| Amine (e.g., Methylamine) | Moderate-High | Single nucleophilic center |

This table provides a qualitative comparison of nucleophilicity based on general chemical principles.

Condensation Reaction Mechanisms (e.g., with Aldehydes and Ketones)

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the 2,4-dimethoxybenzenesulfonohydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgorganicmystery.com This initial "addition" step breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral intermediate. chemguide.co.uk

This process is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophile. organicmystery.com The reaction is pH-dependent; in highly acidic conditions, the hydrazide itself becomes protonated, losing its nucleophilicity. organicmystery.com The subsequent "elimination" stage involves the removal of a water molecule from the intermediate, leading to the formation of a C=N double bond. chemguide.co.uklibretexts.org

The general steps are:

Protonation of the carbonyl oxygen (acid-catalyzed).

Nucleophilic attack by the hydrazide's terminal nitrogen.

Proton transfer to form a neutral intermediate.

Protonation of the hydroxyl group.

Elimination of a water molecule to form the final product.

The product of the condensation reaction between 2,4-dimethoxybenzenesulfonohydrazide and an aldehyde or ketone is a 2,4-dimethoxybenzenesulfonylhydrazone. These compounds are a specific class of hydrazones, which are analogues of Schiff bases. The formation of the stable C=N double bond in the sulfonylhydrazone is the driving force for the elimination of water. libretexts.org

The reaction can be generalized as follows:

The resulting sulfonylhydrazones are often stable, crystalline solids, a property that is historically useful for the characterization of the parent aldehydes and ketones. chemguide.co.uklibretexts.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| Aldehyde | 2,4-Dimethoxybenzenesulfonohydrazide | Sulfonylhydrazone | C=N bond formation |

| Ketone | 2,4-Dimethoxybenzenesulfonohydrazide | Sulfonylhydrazone | C=N bond formation |

| Amine | Aldehyde/Ketone | Schiff Base (Imine) | C=N bond formation |

Metal-Catalyzed Transformations Utilizing Dimethoxybenzenesulfonohydrazide as a Bridging Reactant

In addition to its direct reactivity, 2,4-dimethoxybenzenesulfonohydrazide and its derivatives (sulfonylhydrazones) serve as important reactants in metal-catalyzed transformations, particularly those involving palladium. These reactions are powerful tools for constructing complex organic molecules.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com Sulfonylhydrazones derived from 2,4-dimethoxybenzenesulfonohydrazide can be utilized in these catalytic cycles. A general mechanistic pathway involves several key steps: oxidative addition, transmetalation (in the case of coupling partners like boronic acids), and reductive elimination. wildlife-biodiversity.com

For instance, in a Suzuki-type coupling, the catalytic cycle might proceed as follows:

Oxidative Addition: A Pd(0) catalyst inserts into an aryl or vinyl halide/triflate bond, forming a Pd(II) complex.

Transmetalation: The organic group from a boronic acid (or other organometallic reagent) is transferred to the palladium center, displacing the halide/triflate.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wildlife-biodiversity.com

2,4-Dimethoxybenzenesulfonohydrazide derivatives can participate in these cycles, for example, where the sulfonylhydrazone acts as a precursor to a diazo compound or another reactive intermediate that then engages with the palladium catalyst. This enables the formation of a wide array of products. iupac.orgresearchgate.net Transition metal catalysis provides a versatile route for these bond formations. researchgate.nete-bookshelf.de

| Catalytic Step | Description | Palladium Oxidation State |

| Oxidative Addition | Catalyst adds to the substrate. | 0 → II |

| Transmetalation | Ligand exchange with coupling partner. | II → II |

| Reductive Elimination | Product is formed, catalyst regenerates. | II → 0 |

A significant challenge and area of innovation in palladium-catalyzed reactions is the control of stereochemistry and regioselectivity. The choice of ligands bound to the palladium center is crucial in dictating the outcome of the reaction. nih.gov Bulky phosphine (B1218219) ligands, for example, can influence which site on a molecule reacts (regioselectivity) and the spatial arrangement of the resulting bonds (stereochemistry). mit.edu

In reactions involving derivatives of 2,4-dimethoxybenzenesulfonohydrazide, the steric and electronic properties of the 2,4-dimethoxybenzenesulfonyl group itself can influence the approach of the catalyst and substrates. This can lead to preferential formation of one regioisomer or stereoisomer over others. For example, in C-H activation/functionalization reactions, the catalyst may preferentially react with a C-H bond at a specific position due to coordination with a nearby functional group, a concept known as directing group assistance. rsc.org The development of catalyst systems with specific ligands allows for high levels of control, enabling the synthesis of complex molecules with defined three-dimensional structures. nih.govcore.ac.uk

Oxidative and Reductive Reaction Pathways

Investigation of Selective Oxidation Processes (e.g., Sulfone Synthesis)

The oxidation of 2,4-Dimethoxybenzenesulfonohydrazide to its corresponding sulfone is a key transformation. While direct mechanistic studies on this specific molecule are not extensively documented, the oxidation of related sulfur compounds provides a basis for postulating the reaction pathways. The oxidation of sulfides to sulfones is a well-established process in organic chemistry, often proceeding through a sulfoxide (B87167) intermediate. organic-chemistry.orgorganic-chemistry.org Various oxidizing agents can be employed, including hydrogen peroxide, peroxy acids, and metal-based catalysts. frontiersin.orgnih.gov

In the context of sulfonyl hydrazides, electrochemical oxidation has been shown to generate sulfonyl radicals through the release of dinitrogen (N₂). This radical species can then participate in further reactions. A plausible mechanism for the oxidation of 2,4-Dimethoxybenzenesulfonohydrazide to the corresponding sulfone likely involves the initial formation of a sulfonyl radical. This highly reactive intermediate could then be further oxidized to a sulfonyl cation or react with an oxygen source to ultimately form the stable sulfone.

The reaction can be influenced by various factors, including the choice of oxidant and reaction conditions. For instance, the use of a catalytic system, such as those involving transition metals, can facilitate the oxidation process under milder conditions. frontiersin.org The chemoselectivity of the oxidation, particularly the selective formation of the sulfone without significant side products, is a critical aspect of these investigations. researchgate.net

Table 1: Proposed Intermediates in the Oxidative Pathway of 2,4-Dimethoxybenzenesulfonohydrazide

| Intermediate | Proposed Structure | Role in Mechanism |

| 2,4-Dimethoxybenzenesulfonyl Radical | (CH₃O)₂C₆H₃SO₂• | Key reactive species formed upon initial oxidation. |

| 2,4-Dimethoxybenzenesulfinic Acid | (CH₃O)₂C₆H₃SO₂H | Potential intermediate formed en route to the sulfone. |

| 2,4-Dimethoxybenzenesulfonic Acid | (CH₃O)₂C₆H₃SO₃H | A possible over-oxidation product. |

This table is based on hypothesized pathways analogous to known sulfur compound oxidations.

Reductive Transformations of Sulfonohydrazide Moieties

The reductive transformations of the sulfonohydrazide group in 2,4-Dimethoxybenzenesulfonohydrazide can proceed through several pathways, primarily involving the cleavage of the N-N or S-N bonds. The specific products obtained depend on the reducing agent and the reaction conditions employed.

Studies on benzenesulfonohydrazides have shown that treatment with reagents like zinc in acetic acid or sodium in liquid ammonia (B1221849) can lead to the reductive cleavage of the nitrogen-nitrogen bond. rsc.org This process typically results in the formation of the corresponding sulfonamide and amine.

Another significant reductive pathway for benzenesulfonohydrazides involves their conversion to disulfides. This transformation suggests a reductive cleavage of the S-N bond followed by dimerization of the resulting thiol or sulfinic acid intermediates. The formation of sulfinic acids as intermediates in the reactions of benzenesulfonohydrazides has been reported. nih.govresearchgate.net These sulfinic acids can then be further reduced or disproportionate to yield disulfides and sulfonic acids.

Commonly used reducing agents for such transformations include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com The mechanism of reduction by these reagents involves the nucleophilic attack of a hydride ion. libretexts.orgyoutube.com In the case of a sulfonohydrazide, the hydride could attack the sulfur atom, leading to the cleavage of the S-N bond, or one of the nitrogen atoms, initiating N-N bond cleavage. The specific site of attack and the subsequent reaction cascade would be influenced by the electronic environment of the sulfonohydrazide moiety, which is in turn affected by the methoxy substituents on the benzene ring.

The reductive cleavage of sulfonamides, a related class of compounds, to generate sulfinates and amines is a well-documented process and provides a mechanistic analogy. chemrxiv.org This suggests that a similar pathway could be operative for sulfonohydrazides, leading to the formation of 2,4-dimethoxybenzenesulfinic acid and hydrazine as initial products. The sulfinic acid could then be further reduced or undergo other transformations.

Table 2: Potential Products from the Reductive Transformation of 2,4-Dimethoxybenzenesulfonohydrazide

| Product | Proposed Structure | Formation Pathway |

| 2,4-Dimethoxybenzenesulfonamide | (CH₃O)₂C₆H₃SO₂NH₂ | Reductive cleavage of the N-N bond. |

| Bis(2,4-dimethoxyphenyl) disulfide | [(CH₃O)₂C₆H₃S]₂ | Reductive cleavage of the S-N bond followed by dimerization. |

| 2,4-Dimethoxybenzenesulfinic Acid | (CH₃O)₂C₆H₃SO₂H | Intermediate from the reductive cleavage of the S-N bond. |

| Hydrazine | H₂NNH₂ | Co-product of S-N bond cleavage. |

This table outlines potential products based on known reductive pathways of related compounds.

Strategic Applications of 2,4 Dimethoxybenzenesulfonohydrazide in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Reagent for Structural Elaboration

2,4-Dimethoxybenzenesulfonohydrazide serves as a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the sulfonohydrazide functional group and subsequent structural modifications. Its utility stems from the reactivity of the hydrazide moiety, which can readily participate in a variety of condensation and cyclization reactions. This allows for the elaboration of simpler molecules into more complex structures with potential applications in medicinal chemistry and materials science. The presence of the dimethoxybenzene group can also influence the solubility and electronic properties of the resulting derivatives, offering a degree of tunability in the design of new compounds.

The sulfonohydrazide group is a key pharmacophore in a number of biologically active molecules. By employing 2,4-dimethoxybenzenesulfonohydrazide as a building block, chemists can efficiently construct libraries of compounds for screening purposes. The reagent's ability to react with aldehydes and ketones to form stable sulfonylhydrazones is a cornerstone of its application, providing a robust platform for further synthetic transformations.

Precursor for the Synthesis of Complex Organic Scaffolds

The utility of 2,4-dimethoxybenzenesulfonohydrazide extends to its role as a precursor for a diverse range of complex organic scaffolds. Its derivatives are key intermediates in the synthesis of various heterocyclic and hybrid molecules.

Derivatization to Sulfonylhydrazones and their Analogues

A primary application of 2,4-dimethoxybenzenesulfonohydrazide is its condensation reaction with aldehydes and ketones to furnish the corresponding N-arylsulfonylhydrazones. This reaction is typically straightforward and high-yielding, providing a reliable method for the derivatization of carbonyl compounds. These sulfonylhydrazones are not merely stable products but are also versatile intermediates for further chemical transformations. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product |

| 2,4-Dimethoxybenzenesulfonohydrazide | Aldehyde or Ketone | N-(2,4-Dimethoxybenzenesulfonyl)hydrazone |

These derivatives have been investigated for their own biological activities and serve as crucial precursors for the synthesis of other complex molecules.

Integration into Chalcone-Sulfonamide Hybrids

Chalcones, characterized by an α,β-unsaturated ketone core, are a well-known class of compounds with a broad spectrum of biological activities. The incorporation of a sulfonamide moiety, derived from reagents like 2,4-dimethoxybenzenesulfonohydrazide, into a chalcone (B49325) framework can lead to hybrid molecules with potentially enhanced or novel pharmacological properties. chemrxiv.orgyoutube.com The synthesis of these hybrids often involves a multi-step process where a sulfonamide-containing fragment is condensed with an appropriate chalcone precursor. This strategy allows for the combination of two pharmacologically important scaffolds within a single molecule, a common approach in modern drug design to target multiple pathways or improve drug-like properties. chemrxiv.org

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazolines, Carbothioamides)

2,4-Dimethoxybenzenesulfonohydrazide and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocyclic systems. One of the most prominent examples is the formation of pyrazolines. Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized through the cyclization of α,β-unsaturated sulfonylhydrazones, which are themselves derived from the condensation of chalcones with sulfonohydrazides. nih.govnih.gov This reaction provides a powerful tool for the construction of these biologically relevant scaffolds.

Furthermore, derivatives of 2,4-dimethoxybenzenesulfonohydrazide can be utilized in the synthesis of carbothioamides. For instance, the reaction of sulfonylhydrazones with thioglycolic acid can lead to the formation of thiazolidinone rings, which can be further elaborated. The reaction of chalcones with thiosemicarbazide, a related hydrazine (B178648) derivative, is a common route to pyrazoline carbothioamides, highlighting the versatility of hydrazine-based reagents in heterocyclic synthesis. researchgate.netnih.govnih.gov

Exploration in Supramolecular Chemistry and Materials Science

The principles of molecular self-assembly and molecular recognition are central to the field of supramolecular chemistry, driving the formation of ordered structures from individual molecular components. nih.govmdpi.com While specific studies on 2,4-Dimethoxybenzenesulfonohydrazide in this context are not widely reported, its structural features suggest a potential for engaging in these processes.

Investigations into Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures. nih.gov The sulfonohydrazide moiety of 2,4-Dimethoxybenzenesulfonohydrazide possesses key functionalities that can participate in the non-covalent interactions that govern self-assembly. The N-H protons of the hydrazide group are effective hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide are potential hydrogen bond acceptors. These hydrogen bonding capabilities could facilitate the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

Furthermore, the aromatic ring of 2,4-Dimethoxybenzenesulfonohydrazide can engage in π-π stacking interactions, another crucial driving force for self-assembly. The interplay between hydrogen bonding and π-π stacking could lead to the formation of highly ordered supramolecular architectures. The 2,4-dimethoxy substituents would influence the electronic nature of the aromatic ring and could also play a role in directing the geometry of these assemblies through steric effects or weak hydrogen bonding interactions.

The potential for 2,4-Dimethoxybenzenesulfonohydrazide to act as a building block in supramolecular polymers and gels could be explored. The directional nature of the hydrogen bonds and the stacking of the aromatic rings could lead to the formation of fibrillar networks capable of entrapping solvent molecules, resulting in the formation of a supramolecular gel. rsc.org

Studies on Molecular Recognition Elements

Molecular recognition is the specific, non-covalent binding of two or more molecules. nih.gov The sulfonohydrazide group, with its defined arrangement of hydrogen bond donors and acceptors, has the potential to act as a molecular recognition element for complementary guest molecules. For instance, it could selectively bind to molecules possessing complementary hydrogen bonding motifs, such as carboxylic acids or amides.

The potential of 2,4-Dimethoxybenzenesulfonohydrazide and related sulfonohydrazides as components of synthetic receptors for anions or neutral molecules is an area ripe for investigation. The ability to fine-tune the electronic properties of the aromatic ring and introduce additional functional groups would allow for the rational design of receptors with high affinity and selectivity for specific guests.

Strategies for Late-Stage Diversification of Sulfonohydrazide-based Frameworks

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. mpg.descispace.commpg.de This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. The diversification of sulfonohydrazide-based frameworks can be achieved through various LSF strategies, drawing inspiration from the well-established chemistry of the closely related sulfonamides.

One promising approach is the generation of sulfonyl radical intermediates from sulfonohydrazide derivatives. Photocatalytic methods have been successfully employed for the late-stage functionalization of sulfonamides via the formation of sulfonyl radicals. ox.ac.uknih.gov This strategy could be adapted to sulfonohydrazides, where the N-H bond of the hydrazide could be derivatized to create a suitable radical precursor. The resulting sulfonyl radical could then participate in a variety of transformations, such as addition to alkenes and alkynes, or cross-coupling reactions, to introduce a wide range of functional groups.

The table below outlines potential late-stage diversification strategies for a generic arylsulfonohydrazide framework.

| LSF Strategy | Reactive Intermediate | Potential Transformation | Introduced Functionality |

| Photocatalytic Radical Generation | Sulfonyl Radical | Hydrosulfonylation of Alkenes | Alkyl Sulfones |

| C-H Activation of Aryl Ring | Arylmetal Species | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl, Heteroaryl, Amine groups |

| Functionalization of Hydrazide | N-centered Radical/Ion | Cyclization, Rearrangement | Heterocyclic Scaffolds |

Another viable strategy is the late-stage C-H functionalization of the 2,4-dimethoxy-substituted aromatic ring. Directed or non-directed C-H activation methods could be employed to introduce new substituents at specific positions on the ring. This would allow for the fine-tuning of the electronic and steric properties of the molecule, which could have a significant impact on its biological activity.

Furthermore, the hydrazine moiety itself offers opportunities for late-stage diversification. For example, the formation of hydrazones with a library of aldehydes and ketones can be performed at a late stage to generate a diverse set of analogues. Subsequent cyclization reactions of these hydrazones could provide access to a variety of heterocyclic scaffolds.

These LSF strategies, when applied to sulfonohydrazide-based frameworks, provide a powerful toolkit for the rapid exploration of chemical space around a lead scaffold, accelerating the drug discovery process. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,4 Dimethoxybenzenesulfonohydrazide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural confirmation of 2,4-Dimethoxybenzenesulfonohydrazide derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical derivative of 2,4-Dimethoxybenzenesulfonohydrazide, characteristic signals are observed for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazide (-NHNH₂) protons. The chemical shifts (δ) of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonohydrazide group. ucl.ac.uk Protons on the aromatic ring will appear in the downfield region, typically between 6.5 and 8.0 ppm. The two methoxy groups will each give rise to a sharp singlet, usually in the range of 3.8 to 4.0 ppm. youtube.com The protons of the hydrazide group are exchangeable and often appear as broad signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. researchgate.netnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For 2,4-Dimethoxybenzenesulfonohydrazide derivatives, signals for the aromatic carbons, the methoxy carbons, and any carbons in substituent groups will be observed. The aromatic carbons attached to the methoxy groups will be shielded and appear at higher fields compared to the other aromatic carbons. researchgate.net The carbon attached to the sulfur atom of the sulfonohydrazide group will be significantly deshielded.

A representative table of expected chemical shift ranges for the core structure of 2,4-Dimethoxybenzenesulfonohydrazide is provided below.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (various positions) | 6.5 - 8.0 | 100 - 165 |

| -OCH₃ Protons | 3.8 - 4.0 | 55 - 60 |

| -NHNH₂ Protons | Variable (often broad) | N/A |

| Aromatic C-O | N/A | 160 - 165 |

| Aromatic C-S | N/A | 130 - 140 |

For more complex derivatives or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for assigning the protons on the aromatic ring and any attached side chains.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments. mdpi.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the aromatic ring to the sulfonohydrazide group and any other substituents. The application of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure, confirming the connectivity and stereochemistry of the 2,4-Dimethoxybenzenesulfonohydrazide derivatives. researchgate.net

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.govnih.gov The resulting mass spectrum shows a molecular ion peak (M⁺), corresponding to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is often complex but can be highly informative for structural elucidation. For 2,4-Dimethoxybenzenesulfonohydrazide derivatives, common fragmentation pathways may involve the loss of the SO₂NHNH₂ group, cleavage of the methoxy groups, and fragmentation of the aromatic ring. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. youtube.com It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation. nih.gov This makes ESI-MS ideal for accurately determining the molecular weight of the parent compound. fateallchem.dk For sulfonamides, ESI-MS can reveal characteristic fragmentation patterns, such as the loss of SO₂, upon collision-induced dissociation. nih.govnih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers ultra-high resolution and mass accuracy, allowing for the unambiguous determination of elemental compositions. gfz.decore.ac.ukpnnl.gov This technique is particularly valuable for analyzing complex mixtures and for distinguishing between compounds with very similar molecular weights. nih.gov The high resolving power of FT-ICR MS can provide confident identification of 2,4-Dimethoxybenzenesulfonohydrazide derivatives and their metabolites or degradation products. nih.govutsouthwestern.edu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. kuleuven.beresearchgate.net In an LC-MS/MS experiment, the parent ion of interest is selected in the first mass analyzer, fragmented, and the resulting daughter ions are analyzed in the second mass analyzer. This technique provides a high degree of selectivity and sensitivity. For 2,4-Dimethoxybenzenesulfonohydrazide derivatives, LC-MS/MS can be used to study their metabolic fate, identify impurities, and characterize complex reaction mixtures. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. pressbooks.puboregonstate.edu

For 2,4-Dimethoxybenzenesulfonohydrazide derivatives, characteristic absorption bands can be observed for the N-H, C-H, S=O, C=C, and C-O bonds. The N-H stretching vibrations of the hydrazide group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. libretexts.org The S=O stretching vibrations of the sulfonyl group give rise to strong absorptions in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy groups appears around 1020-1250 cm⁻¹. libretexts.org

The table below summarizes the characteristic IR absorption frequencies for the key functional groups in 2,4-Dimethoxybenzenesulfonohydrazide derivatives.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Alkyl Ether) | 1020 - 1075 | Strong |

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and purification of 2,4-dimethoxybenzenesulfonohydrazide derivatives from complex reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control and analysis of arylsulfonohydrazide derivatives. Its high resolution and sensitivity make it ideal for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time.

Reverse-phase HPLC (RP-HPLC) is the most common modality employed for these non-polar to moderately polar compounds. A C18 (octadecylsilyl) stationary phase is typically used due to its versatility and broad applicability. The separation is achieved by eluting the sample with a mobile phase of varying polarity, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol).

For purity assessment, a gradient elution is often developed to separate the main compound from any starting materials, by-products, or degradation products. The method is validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust longdom.orgwu.ac.th. Parameters such as limit of detection (LOD) and limit of quantification (LOQ) are established to determine the method's sensitivity towards trace impurities researchgate.net.

Reaction monitoring by HPLC involves periodically injecting aliquots of the reaction mixture into the HPLC system. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product, the reaction's conversion and endpoint can be accurately determined. This allows for precise control over reaction conditions and optimization of yield and purity researchgate.net. A photodiode array (PDA) detector is often used to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment.

Interactive Data Table: Representative HPLC Method Parameters

Below are typical starting parameters for the HPLC analysis of 2,4-dimethoxybenzenesulfonohydrazide derivatives. Users can sort the table by clicking on the headers.

| Parameter | Value | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acidified aqueous phase to ensure good peak shape for acidic/basic analytes. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the reverse-phase column. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |

| Detection Wavelength | 254 nm | Common wavelength for aromatic compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

For the unambiguous structural elucidation of novel derivatives, impurities, or metabolites of 2,4-dimethoxybenzenesulfonohydrazide, hyphenated techniques that couple the separation power of HPLC with the structural information from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable ijper.org.

HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry):

HPLC-MS is a powerful tool for the rapid identification of compounds eluting from the HPLC column. As the separated components exit the column, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻, providing immediate molecular weight information researchgate.net.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, a specific ion (e.g., the molecular ion) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For a 2,4-dimethoxybenzenesulfonohydrazide derivative, characteristic fragments would likely arise from the cleavage of the sulfonohydrazide bond (S-N) and losses of the methoxy groups nih.govlcms.cznih.gov. This allows for the confident identification of compounds even at trace levels.

HPLC-NMR (High Performance Liquid Chromatography-Nuclear Magnetic Resonance):

HPLC-NMR allows for the acquisition of NMR spectra of compounds directly as they elute from the HPLC column deswater.comlongdom.org. This technique is particularly useful for the structural characterization of unknown impurities or isomers that cannot be distinguished by MS alone researchgate.net. The eluent from the HPLC is directed through a flow cell within the NMR spectrometer's magnetic field. While less sensitive than MS, HPLC-NMR provides detailed structural information, including the connectivity of atoms and stereochemistry, which is crucial for the complete characterization of a molecule researchgate.net. This technique can be operated in on-flow mode for abundant peaks or stop-flow mode for less concentrated analytes to allow for longer acquisition times and more advanced NMR experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable and accessible technique for analyzing the electronic structure of 2,4-dimethoxybenzenesulfonohydrazide and its derivatives. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores iivs.org.

The primary chromophore in 2,4-dimethoxybenzenesulfonohydrazide is the substituted benzene (B151609) ring. The electronic transitions are typically π → π* transitions. The presence of the two electron-donating methoxy groups (-OCH₃) and the electron-withdrawing sulfonohydrazide group (-SO₂NHNH₂) on the benzene ring influences the energy of these transitions and thus the λmax.

The methoxy groups, being auxochromes, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene biointerfaceresearch.com. The exact position of λmax is also sensitive to the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals researchgate.net.

By analyzing the UV-Vis spectrum, one can confirm the presence of the aromatic system and gain insights into the electronic environment of the chromophore. Modifications to the derivative structure, such as introducing other substituents on the aromatic ring or derivatizing the hydrazide moiety, will lead to predictable shifts in the absorption spectrum, making UV-Vis spectroscopy a useful tool for structural confirmation nih.govresearchgate.net.

Interactive Data Table: Expected UV-Vis Absorption Data

This table presents hypothetical UV-Vis absorption data for 2,4-dimethoxybenzenesulfonohydrazide in a common solvent like methanol, based on the analysis of its chromophoric system.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Chromophore |

| 2,4-Dimethoxybenzenesulfonohydrazide | Methanol | ~230 | ~280 | Substituted Benzene Ring |

Computational and Theoretical Chemistry Approaches Applied to 2,4 Dimethoxybenzenesulfonohydrazide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the electronic properties of 2,4-Dimethoxybenzenesulfonohydrazide, including its reactivity and stability. nih.gov By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), it is possible to compute various molecular properties. nih.govopenaccesspub.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electron-donating or -accepting capabilities of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.netnih.gov

For 2,4-Dimethoxybenzenesulfonohydrazide, the HOMO is likely to be localized on the electron-rich 2,4-dimethoxybenzene ring and the hydrazide moiety, which possess lone pairs of electrons. Conversely, the LUMO is expected to be distributed over the electron-withdrawing benzenesulfonyl group. materialsciencejournal.org The intramolecular charge transfer from the HOMO to the LUMO is a key factor in its electronic properties.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability and low chemical reactivity |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgethz.ch This theory is instrumental in predicting the outcomes of various chemical reactions, including pericyclic reactions. ethz.ch The principles of FMO theory can be applied to understand the potential reactions of 2,4-Dimethoxybenzenesulfonohydrazide. For instance, in a reaction with an electrophile, the HOMO of 2,4-Dimethoxybenzenesulfonohydrazide would be the key orbital involved in the interaction. Conversely, in a reaction with a nucleophile, the LUMO would play the central role. scribd.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug design to understand how a ligand, such as 2,4-Dimethoxybenzenesulfonohydrazide, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov The process involves predicting the binding mode and affinity of the ligand to the active site of the target. nih.gov Software like AutoDock is commonly used for these simulations. nih.gov

A hypothetical docking study of 2,4-Dimethoxybenzenesulfonohydrazide against a target protein, for example, human carbonic anhydrase IX, could reveal key interactions. researchgate.net The sulfonohydrazide group might form hydrogen bonds with amino acid residues in the active site, while the dimethoxybenzene ring could engage in hydrophobic interactions. The binding energy, calculated in kcal/mol, provides an estimate of the binding affinity. researchgate.netresearchgate.net

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Carbonic Anhydrase IX | -8.5 | His94, His96, His119, Thr199, Thr200 | Hydrogen bonding, hydrophobic interactions |

| Tyrosine Kinase | -7.9 | Leu273, Val281, Ala284, Lys304 | van der Waals forces, pi-alkyl interactions |

Quantum Chemical Calculations for Reaction Mechanism Predictions

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the energies of reactants, transition states, and products. rsc.org These calculations can provide a detailed understanding of the reaction pathways, including the activation energies, which govern the reaction rates. mit.edu For 2,4-Dimethoxybenzenesulfonohydrazide, such calculations could be used to predict its behavior in various chemical transformations. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. doi.org Cheminformatics involves the use of computational methods to analyze chemical data. Together, these approaches can be used to design new molecules with improved properties based on the 2,4-Dimethoxybenzenesulfonohydrazide scaffold. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2,4 Dimethoxybenzenesulfonohydrazide

Development of New Catalytic Applications and Ligand Design

The inherent chemical functionalities of 2,4-Dimethoxybenzenesulfonohydrazide and its derivatives present significant opportunities for the development of novel catalytic systems and specialized ligands. The presence of nitrogen and sulfur atoms, along with the tunable electronic properties of the aromatic ring, makes this scaffold a promising candidate for coordination with a variety of metal centers.

Role in Homogeneous and Heterogeneous Catalysis

The exploration of 2,4-Dimethoxybenzenesulfonohydrazide derivatives as ligands in catalysis is a burgeoning area of research. In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands derived from this scaffold could modulate the activity and selectivity of metal catalysts in a range of organic transformations. The synergy between homogeneous and heterogeneous catalysis concepts could lead to the development of highly active, selective, stable, and recyclable catalysts. rsc.org For instance, water-soluble catalysts derived from this compound could combine the high efficiency of homogeneous systems with the ease of separation characteristic of heterogeneous systems. bohrium.com

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, derivatives of 2,4-Dimethoxybenzenesulfonohydrazide could be immobilized on solid supports. This approach offers advantages in terms of catalyst recovery and reuse, crucial for industrial applications. mdpi.com Research into supported ionic liquid phase (SILP) systems or immobilization on polymers like chitosan (B1678972) could pave the way for robust and environmentally friendly catalytic processes. mdpi.com

Sulfonyl hydrazides, as a class, are recognized as valuable precursors to sulfonyl radicals, which can participate in a variety of radical-mediated reactions, including cyclizations and additions to unsaturated bonds. nih.govacs.orgrsc.org The electrochemical activation of sulfonyl hydrazides provides a green and efficient method for generating these reactive species, opening avenues for novel synthetic methodologies. nih.govacs.org

Design of Chiral Auxiliaries and Ligands

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While there is extensive literature on various chiral auxiliaries derived from amino acids, terpenes, and other natural products, the potential of 2,4-Dimethoxybenzenesulfonohydrazide in this domain remains largely untapped. nih.gov Its structure offers possibilities for the introduction of stereogenic centers, which could then be used to direct asymmetric transformations. The development of chiral auxiliaries based on this scaffold could provide new tools for the stereoselective synthesis of complex molecules. nih.gov

The design of chiral ligands for asymmetric catalysis is another promising research direction. researchgate.netnih.govchimia.chnih.govchimia.ch By incorporating chiral moieties into the 2,4-Dimethoxybenzenesulfonohydrazide framework, it may be possible to create ligands that, when complexed with transition metals, can catalyze enantioselective reactions with high efficiency and selectivity. The modular nature of such ligands would allow for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. chimia.ch

Integration with Automated and High-Throughput Synthesis Methodologies

The increasing demand for large libraries of compounds for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. nih.gov The synthesis of sulfonamides, a class of compounds accessible from sulfonyl hydrazides, has been successfully automated using flow-through processes. acs.orgacs.org This demonstrates the feasibility of integrating chemistries involving sulfonyl hydrazide derivatives into automated workflows.

A fully automated two-step flow-through process has been developed for the synthesis of secondary sulfonamides, enabling the rapid generation of compound libraries with high purity. acs.orgacs.org Such methodologies could be adapted for the derivatization of 2,4-Dimethoxybenzenesulfonohydrazide, allowing for the efficient creation of a diverse range of analogues for screening in various applications.

| Synthesis Stage | Automated Method | Key Advantages |

| Sulfonamide Formation | Flow-through synthesis | High purity, rapid library generation |

| Purification | "Catch and release" protocols | No need for column chromatography |

Exploration in Fragment-Based Drug Discovery and Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. frontiersin.org This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Sulfonylhydrazones and sulfamides, which can be derived from 2,4-Dimethoxybenzenesulfonohydrazide, are considered valuable pharmacophores in drug design due to their diverse biological activities. mdpi.comnih.govnih.gov

The sulfamide (B24259) group, in particular, is an attractive alternative to the more common sulfonamide, offering potentially improved polarity and solubility. nih.govnih.gov A series of sulfamide fragments have been successfully synthesized and investigated as inhibitors of human carbonic anhydrase, a validated drug target. nih.govnih.gov This highlights the potential of using 2,4-Dimethoxybenzenesulfonohydrazide as a starting point for generating novel fragment libraries for FBDD campaigns.

Chemical probes are small molecules used to study biological processes. The development of probes based on the 2,4-Dimethoxybenzenesulfonohydrazide scaffold could provide new tools for chemical biology. For instance, hydrazine-based probes have been developed for profiling protein electrophilicity. One-pot synthesis strategies that merge traditional amide coupling partners to generate sulfonamides offer a rapid way to create analogues of biologically active molecules for use as chemical probes. nih.gov

Advanced Materials Science Applications

The unique chemical structure of 2,4-Dimethoxybenzenesulfonohydrazide suggests its potential as a building block for advanced materials. The presence of functional groups capable of hydrogen bonding and π-π stacking interactions could be exploited in the design of supramolecular assemblies and functional polymers.

Sulfur-containing polymers are a class of materials with applications in optics, electronics, and energy. researchgate.net Multicomponent polymerizations (MCPs) utilizing sulfonyl hydrazide-based monomers could provide an efficient and environmentally friendly route to novel sulfur-containing polymers with tailored properties. researchgate.net The dimethoxybenzene moiety could impart specific electronic or optical properties to the resulting materials.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sci-hub.se There is a growing interest in developing sustainable synthetic routes to important chemical classes like sulfonamides. rsc.orgrsc.orgresearchgate.net

Recent advances have focused on the use of water as a solvent, avoiding toxic organic solvents and harsh reagents. rsc.orgresearchgate.net Iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tertiary amines in aqueous media represents a green and efficient protocol for sulfonamide synthesis. rsc.org Furthermore, electrosynthesis offers a profound and sustainable tool for the application of sulfonyl hydrazides, often using them as radical precursors in an environmentally friendly manner. nih.govacs.org The development of sustainable synthetic routes for 2,4-Dimethoxybenzenesulfonohydrazide and its derivatives, potentially utilizing bio-based starting materials or catalysts, is a key area for future research. mdpi.comresearchgate.netrsc.orgnih.gov

| Green Chemistry Approach | Application to Sulfonamide Synthesis | Key Benefits |

| Use of Water as Solvent | Synthesis from sulfonyl chlorides and amines | Environmentally benign, simple product isolation |

| Iodine Catalysis | Oxidative coupling of sulfonyl hydrazides | Metal-free, avoids hazardous reagents |

| Electrosynthesis | Generation of sulfonyl radicals | Efficient, green, avoids chemical oxidants |

| Bio-based Catalysts | Various organic transformations | Sustainable, renewable resources |

2,4-Dimethoxybenzenesulfonohydrazide stands at the cusp of significant scientific exploration. The future research directions outlined in this article highlight its immense potential to contribute to catalysis, automated synthesis, drug discovery, materials science, and sustainable chemistry. As researchers continue to unlock the synthetic versatility of this compound, it is poised to become a key building block in the development of innovative technologies and molecules that address pressing scientific and societal challenges. The journey from a simple chemical entity to a platform for multifaceted innovation is well underway.

Q & A

Basic Research Question

- 1H NMR : Key signals include aromatic protons (δ 6.85–7.12 ppm) and methoxy groups (δ 3.70–3.72 ppm) .

- HPLC : A 60:40 acetonitrile/water gradient resolves impurities, with retention times (RT) between 7.07–7.89 minutes indicating ≥95% purity .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 232.25 (calculated for C8H11N2O4S) .

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

Discrepancies in NMR or HPLC results may arise from:

- Tautomerism : Hydrazone (E/Z) isomers can split signals; use NOESY or variable-temperature NMR to confirm configuration .

- Solvent artifacts : DMSO-d6 can broaden methoxy signals; compare spectra in CDCl3 .

- Impurity co-elution : Optimize HPLC gradients (e.g., 55:45 acetonitrile/water) to separate byproducts like unreacted sulfonyl chloride .

What methodologies enable the synthesis of bioactive sulfonylhydrazone derivatives?

Advanced Research Question

Condensation with substituted aldehydes (e.g., 4-formylbenzoic acid) follows:

- Substrate scope : Electron-withdrawing groups (e.g., –CN, –NO2) enhance electrophilicity, accelerating hydrazone formation .

- Biological screening : Derivatives like LASSBio-1773 (RT = 7.89 min, 96.68% purity) are tested in vitro for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .

How can researchers assess the compound’s stability under varying storage conditions?

Basic Research Question

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C.

- Light sensitivity : Store in amber vials at 0–4°C to prevent photodegradation of the sulfonohydrazide group .

- Moisture control : Lyophilization reduces hydrolysis risk; Karl Fischer titration monitors residual water (<0.1%) .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- In-line monitoring : Use FTIR to detect intermediates like sulfonic acids (C–S stretch at 1170 cm⁻¹) .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted hydrazine .

- Kinetic control : Slow addition of hydrazine hydrate (<1 mL/min) prevents dimerization .

How does solvent polarity influence solubility and reaction efficiency?

Basic Research Question

- Polar aprotic solvents : DMSO enhances solubility (up to 50 mg/mL) but may oxidize hydrazides; use under inert atmosphere .

- Chlorinated solvents : CHCl3 is optimal for initial synthesis but requires strict pH control to avoid HCl release .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question

- DFT calculations : Predict electrophilic sites using Mulliken charges (e.g., sulfonyl S atom: +1.2 e) .

- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR), with binding energies < −8.5 kcal/mol indicating high affinity .

How can researchers address sourcing challenges for discontinued commercial supplies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.